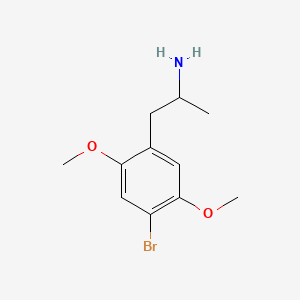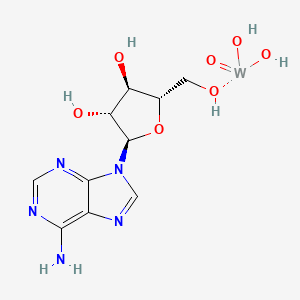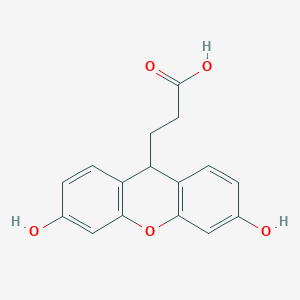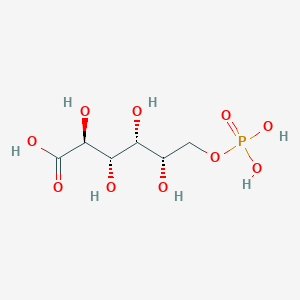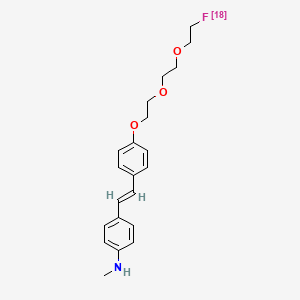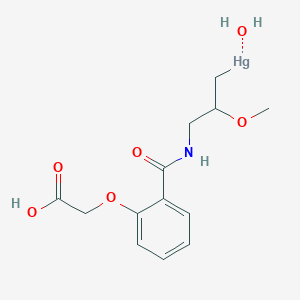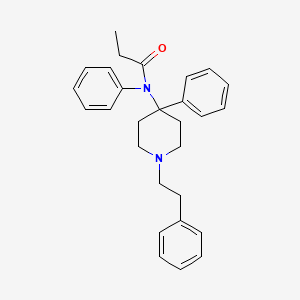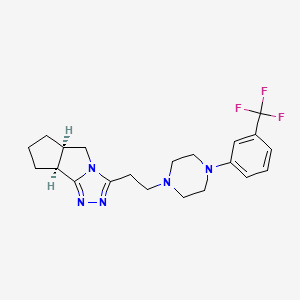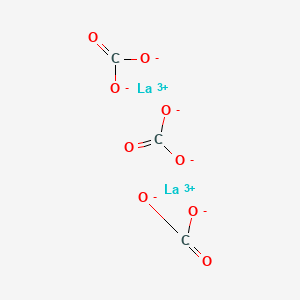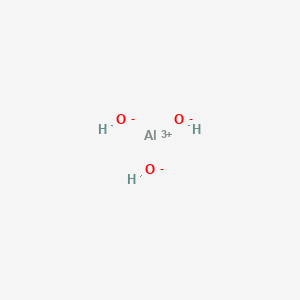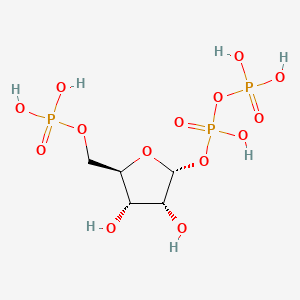
Phosphoribosyl pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoribosyl pyrophosphate is a pentose phosphate that plays a crucial role as a biochemical intermediate in the formation of purine and pyrimidine nucleotides. It is essential for the biosynthesis of DNA and RNA, as well as the vitamins thiamine and cobalamin, and the amino acid tryptophan . This compound is formed from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoribosyl pyrophosphate is synthesized from ribose 5-phosphate and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme this compound synthetase . The reaction requires magnesium ions (Mg²⁺) and inorganic phosphate (Pi) as essential activators .
Industrial Production Methods: In industrial settings, the production of this compound involves the overexpression of this compound synthetase in microbial systems such as Escherichia coli or Bacillus subtilis . The enzyme is purified and used to catalyze the conversion of ribose 5-phosphate and ATP to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Phosphoribosyl pyrophosphate undergoes various biochemical reactions, primarily involving the transfer of phosphoribosyl groups. These reactions include:
Substitution Reactions: this compound acts as a donor of phosphoribosyl groups in the formation of nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP).
Biosynthetic Reactions: It participates in the biosynthesis of histidine and tryptophan, where it reacts with ATP to form intermediate compounds.
Common Reagents and Conditions:
Major Products:
Nucleotides: AMP, GMP, IMP.
Amino Acids: Histidine, tryptophan.
Scientific Research Applications
Phosphoribosyl pyrophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
Phosphoribosyl pyrophosphate exerts its effects by acting as a donor of phosphoribosyl groups in various biochemical reactions. The enzyme this compound synthetase catalyzes the formation of this compound from ribose 5-phosphate and ATP . This compound then participates in the biosynthesis of nucleotides, amino acids, and cofactors by transferring its phosphoribosyl group to specific acceptor molecules . The regulation of this compound levels is crucial for maintaining the balance between purine and pyrimidine pools in cells .
Comparison with Similar Compounds
Phosphoribosyl pyrophosphate is unique in its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:
Ribose 5-phosphate: A precursor in the synthesis of this compound.
Adenosine triphosphate (ATP): Provides the pyrophosphate group for the synthesis of this compound.
Guanosine triphosphate (GTP): Another nucleotide involved in similar biosynthetic pathways.
This compound stands out due to its specific role in transferring phosphoribosyl groups, which is essential for the biosynthesis of nucleotides and certain amino acids .
Properties
CAS No. |
7540-64-9 |
|---|---|
Molecular Formula |
C5H13O14P3 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
PQGCEDQWHSBAJP-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


